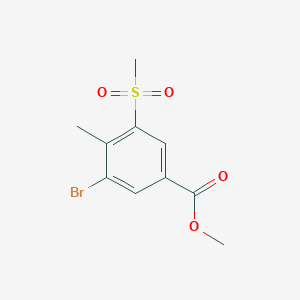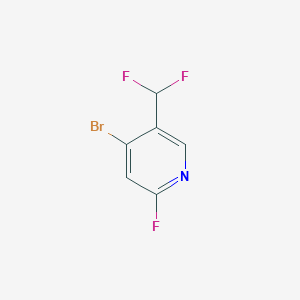![molecular formula C14H15NO2 B13969767 5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)
5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-Ethoxypyridin-3-yl)phenyl)methanol is an organic compound that belongs to the class of alcohols and phenols It features a phenyl group substituted with a methanol group and an ethoxypyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Ethoxypyridin-3-yl)phenyl)methanol typically involves the reaction of 4-bromobenzyl alcohol with 6-ethoxypyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for (4-(6-Ethoxypyridin-3-yl)phenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-(6-Ethoxypyridin-3-yl)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The phenyl or pyridinyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
(4-(6-Ethoxypyridin-3-yl)phenyl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(6-Ethoxypyridin-3-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6-Ethoxypyridin-3-yl)methanol: A structurally similar compound with a pyridinyl group substituted with an ethoxy group and a methanol group.
4-Bromobenzyl alcohol: A precursor in the synthesis of (4-(6-Ethoxypyridin-3-yl)phenyl)methanol.
Phenylmethanol: A simpler analog with a phenyl group substituted with a methanol group.
Uniqueness
(4-(6-Ethoxypyridin-3-yl)phenyl)methanol is unique due to the presence of both a phenyl and an ethoxypyridinyl group, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
[4-(6-ethoxypyridin-3-yl)phenyl]methanol |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14-8-7-13(9-15-14)12-5-3-11(10-16)4-6-12/h3-9,16H,2,10H2,1H3 |
InChI Key |
FYWPMLUTULLNCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


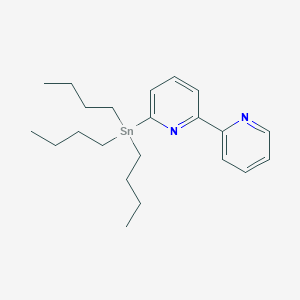
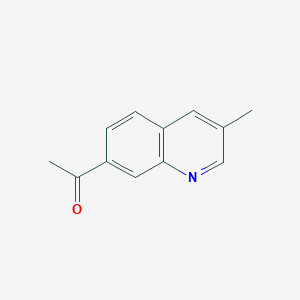
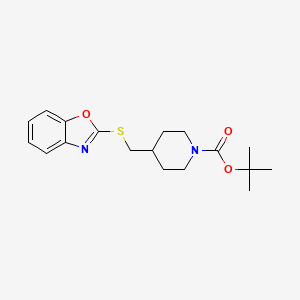
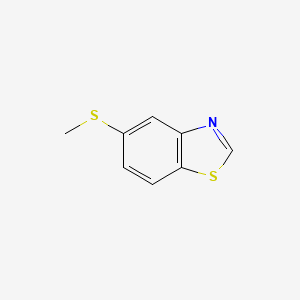
![3-[(1,3-Thiazol-2-ylamino)methylidene]oxolan-2-one](/img/structure/B13969710.png)
![2-Chloro-5,7-dihydrofuro[3,4-D]pyrimidin-4(3H)-one](/img/structure/B13969721.png)
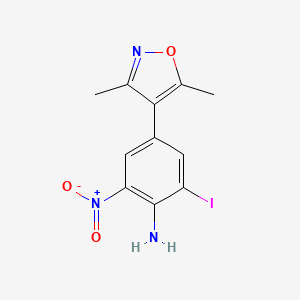

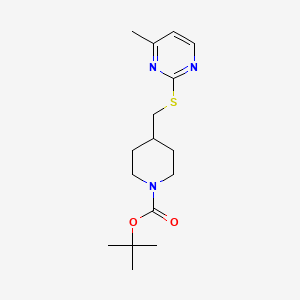
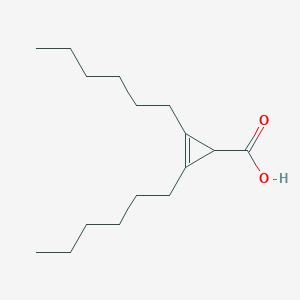
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)

